(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde CAS number 52661-56-0 details
(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde CAS number 52661-56-0 details
An In-depth Technical Guide to (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde: A Versatile Building Block in Medicinal Chemistry
Introduction
(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde, identified by CAS number 52661-56-0, is a key organic compound within the nitrofuran class of molecules.[1][2] Structurally, it features a 5-nitrofuran ring linked to an acrylaldehyde moiety, a combination that imparts significant chemical reactivity and biological potential.[1] While not an end-product therapeutic itself, it serves as a crucial intermediate and starting material in the synthesis of more complex molecules with potential applications in medicinal chemistry and material science.[1][] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its properties, synthesis, reactivity, and its role in the development of novel therapeutic agents.
Physicochemical and Structural Characteristics
The compound's utility is rooted in its distinct chemical properties. It is typically a light brown to dark yellow solid and is sparingly soluble in solvents like chloroform and DMSO.[] For long-term stability, it should be stored at -20°C under an inert atmosphere.[]
| Property | Value |
| CAS Number | 52661-56-0[4] |
| Molecular Formula | C₇H₅NO₄[1][4] |
| Molecular Weight | 167.12 g/mol [1][4] |
| IUPAC Name | (E)-3-(5-nitrofuran-2-yl)prop-2-enal[2][] |
| Synonyms | 3-(5-Nitro-2-furyl)acrolein; 5-Nitro-2-furanacrolein; (2E)-3-(5-nitro-2-furanyl)-2-propenal[2][5] |
| Appearance | Light Brown to Dark Yellow Solid[] |
| InChI Key | DXWCZMGIIFEEPU-OWOJBTEDSA-N[6] |
| SMILES | O=C/C=C/C1=CC=C(=O)O1[2] |
For research and development purposes, this compound is available as a highly characterized reference material, often accompanied by a comprehensive Structure Elucidation Report (SER) and Certificate of Analysis (CoA) including data from ¹H-NMR, Mass Spectrometry, and HPLC.[2][7]
Synthesis and Chemical Reactivity
The synthesis and reactivity of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde are central to its application in drug discovery.
Synthesis Pathway
The primary route for synthesizing this compound is through a condensation reaction, typically a Claisen-Schmidt or Knoevenagel condensation. This involves the reaction of 5-nitrofuran-2-carbaldehyde (also known as 5-nitro-2-furaldehyde, CAS 698-63-5) with an appropriate reagent that provides the acrylaldehyde moiety.[1]
The precursor, 5-nitrofuran-2-carbaldehyde, is a critical building block itself, derived from the nitration of furfural, a bio-based substrate.[8][9] Modern advancements have led to the development of safe and robust continuous flow platforms for this nitration step, utilizing reagents like acetyl nitrate generated in situ to handle the delicate heteroaromatic backbone of furfural and improve yield and reproducibility.[8][9]
Caption: General synthesis workflow starting from biomass-derived furfural.
Chemical Reactivity
The compound's reactivity is governed by its distinct functional groups: the aldehyde, the nitro group, and the α,β-unsaturated system.[1]
-
Aldehyde Group : Readily undergoes nucleophilic addition and condensation reactions. This functionality is frequently exploited to form hydrazones, semicarbazones, and other derivatives.[1][]
-
Nitro Group : The electron-withdrawing nitro group is essential for the biological activity of nitrofuran compounds. It can be enzymatically reduced to form reactive intermediates.
-
α,β-Unsaturated System : The conjugated double bond makes the β-carbon susceptible to nucleophilic attack (Michael addition), allowing for the introduction of various substituents.
This multi-faceted reactivity makes it an ideal scaffold for building diverse chemical libraries. For instance, it has been used as a key reactant in Knoevenagel condensations with rhodanine-3-carboxylic acids to synthesize novel 4-thiazolidinone derivatives.[10]
Mechanism of Action and Biological Activity
The therapeutic potential of derivatives synthesized from (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde stems from the well-established mechanism of the 5-nitrofuran "warhead".[11]
Antimicrobial Mechanism: Reductive Activation
Nitrofuran compounds are prodrugs that require intracellular enzymatic reduction of the 5-nitro group to exert their antimicrobial effects.
-
Activation : In bacterial cells, this activation is performed by nitroreductases (e.g., NfsA and NfsB in E. coli).[12] These enzymes catalyze a stepwise reduction of the nitro group.[12]
-
Generation of Reactive Intermediates : This process generates highly reactive and cytotoxic electrophilic species, such as nitroso and hydroxylamino derivatives.[12]
-
Multi-Target Damage : These reactive intermediates are non-specific and damage multiple cellular targets simultaneously.[13] This includes causing DNA lesions and strand breakage, inhibiting ribosomal protein synthesis, and disrupting key metabolic enzyme systems.[12][14][15]
This multi-targeted mechanism is a significant advantage, as it is believed to be a primary reason for the low incidence of acquired bacterial resistance to this class of drugs.[13]
Caption: Reductive activation pathway of nitrofuran prodrugs in bacteria.
Anticancer Potential
Recent research has demonstrated that derivatives of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde possess significant anticancer activity. A study involving novel 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones showed a significant inhibitory effect on MCF-7 and MDA-MB-231 breast cancer cell lines.[10] The proposed mechanism involves the activation of the intrinsic apoptotic pathway, characterized by:
-
Increased generation of reactive oxygen species (ROS).[10]
-
Disruption of the mitochondrial membrane potential.[10]
-
Release of cytochrome C, leading to the activation of caspases.[10]
-
Inhibition of DNA synthesis, assessed by the reduced incorporation of [³H]-thymidine.[10]
Host Cell Interactions and Toxicity Considerations
A critical aspect for drug development is understanding host-drug interactions. Studies have identified that aldehyde dehydrogenase 2 (ALDH2) can mediate the activity and toxicity of 5-nitrofurans in multiple species, including yeast, zebrafish, and humans.[16] This finding is significant because ALDH2 inhibitors, such as daidzin, could potentially be used to mitigate host toxicity without compromising the drug's activity against pathogens like trypanosomes, which lack ALDH2.[16] This presents a potential strategy for improving the therapeutic index of nitrofuran-based drugs.
Experimental Protocols
Protocol 1: General Synthesis of (E)-1-aryl-3-(5-nitrofuran-2-yl)prop-2-en-1-one Derivatives
This protocol is a representative example of a Claisen-Schmidt condensation used to synthesize derivatives from 5-nitrofuran-2-carbaldehyde, the direct precursor to the topic compound. This methodology is valuable for researchers aiming to create libraries of related molecules.[17][18]
Materials:
-
5-nitrofuran-2-carbaldehyde
-
Substituted acetophenone (e.g., 1-(2,4-dichlorophenyl)ethanone)
-
Glacial acetic acid
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask with magnetic stirrer and reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 5-nitrofuran-2-carbaldehyde (1.0 mmol) and the selected substituted acetophenone (1.0 mmol) in 1.7 mL of glacial acetic acid.
-
Stir the mixture to ensure complete dissolution.
-
Carefully add concentrated sulfuric acid (approx. 67 µL) to the solution.
-
Heat the reaction mixture to 100 °C and stir for 24 hours under reflux.
-
After 24 hours, cool the mixture to room temperature.
-
Perform a liquid-liquid extraction using dichloromethane (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography to obtain the final compound.
-
Characterize the purified product using NMR, MS, and IR spectroscopy.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol outlines the standard broth microdilution method to determine the MIC of synthesized nitrofuran derivatives against bacterial strains.
Materials:
-
Test compounds dissolved in DMSO.
-
Bacterial strains (e.g., S. aureus, E. coli).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).
Procedure:
-
Dispense 50 µL of sterile MHB into each well of a 96-well plate.
-
Add 50 µL of the test compound stock solution to the first column of wells, resulting in a starting concentration.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column.
-
Prepare a bacterial suspension by diluting the 0.5 McFarland stock to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde (CAS 52661-56-0) is more than a simple chemical; it is a highly versatile and reactive platform for the synthesis of novel bioactive molecules. Its unique structure, combining the proven 5-nitrofuran "warhead" with a reactive acrylaldehyde handle, provides medicinal chemists with a powerful tool for generating diverse compound libraries. The established multi-target antimicrobial mechanism of nitrofurans offers a pathway to combatting drug-resistant pathogens, while emerging research highlights a promising frontier in anticancer drug discovery. For drug development professionals, understanding the synthesis, reactivity, and host metabolism (particularly the role of ALDH2) of this compound and its derivatives is essential for harnessing its full therapeutic potential and designing safer, more effective medicines.
References
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